Cas no 80186-88-5 (5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2,8-dinitro-)
80186-88-5 structure
Product Name:5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2,8-dinitro-
Numero CAS:80186-88-5
MF:C19H22N4O4
MW:370.402384281158
CID:728980
PubChem ID:133407
Update Time:2025-04-19
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2,8-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2,8-dinitro-
- 2,8-dinitroimipramine
- 3-(3,8-dinitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
- Q27164040
- DTXSID40230142
- AB00696991-06
- 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2,8-dinitro-
- 80186-88-5
- SMR000486302
- HMS2209F23
- HMS3352P08
- MLS-0317362.0001
- CHEMBL1555712
- NCI60_039900
- MLS001060850
- 3-(2,8-dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine oxalate
- CHEBI:92280
- 3-(3,8-dinitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethyl-1-propanamine
- NCI60_040318
-
- Inchi: 1S/C19H22N4O4/c1-20(2)10-3-11-21-18-8-6-16(22(24)25)12-14(18)4-5-15-13-17(23(26)27)7-9-19(15)21/h6-9,12-13H,3-5,10-11H2,1-2H3
- Chiave InChI: MKXUVDRBPODBNG-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=CC2=C(C=1)CCC1C=C(C=CC=1N2CCCN(C)C)[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 370.164
- Massa monoisotopica: 370.164
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 493
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 98.1Ų
Proprietà sperimentali
- Densità: 1.264
- Punto di ebollizione: 549.8°C at 760 mmHg
- Punto di infiammabilità: 286.3°C
- Indice di rifrazione: 1.613
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2,8-dinitro- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
80186-88-5 (5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,N-dimethyl-2,8-dinitro-) Prodotti correlati
- 14026-45-0(6-Nitro-1,2,3,4-tetrahydroquinoline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti